molecular formula C38H37FN2O4 B12206488 3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12206488
M. Wt: 604.7 g/mol
InChI Key: LAWAZZKJFXTFSY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives This compound is characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and pentyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core dibenzo[b,e][1,4]diazepin-1-one structure, followed by the introduction of the fluorophenyl, methoxyphenyl, and pentyloxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Anxiolytic and Sedative Effects

Research indicates that compounds similar to dibenzo[benzodiazepine] derivatives exhibit anxiolytic properties. These compounds interact with the GABA_A receptor complex, enhancing the inhibitory effects of GABA neurotransmitters in the central nervous system.

Antidepressant Activity

Studies have suggested that modifications in the benzodiazepine structure can lead to antidepressant effects. The presence of fluorine and methoxy groups may influence the pharmacokinetics and receptor affinity of the compound, potentially enhancing its efficacy as an antidepressant.

Anticancer Properties

Some derivatives of benzodiazepines have been evaluated for their anticancer activities. The structural diversity allows for interactions with various biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through multi-step organic reactions involving key intermediates derived from simpler benzodiazepine precursors. The structure-activity relationship (SAR) studies are crucial for understanding how variations in substituents affect biological activity.

Table 1: Summary of SAR Studies

SubstituentBiological ActivityReference
4-FluorophenylEnhanced GABA_A receptor affinity
4-MethoxyphenylIncreased lipophilicity
Pentyloxy groupImproved bioavailability

Case Study 1: Anxiolytic Activity

A study published in Pharmacology Reports demonstrated that a related dibenzo[benzodiazepine] compound showed significant anxiolytic effects in animal models when administered at varying dosages. The results highlighted the importance of specific substitutions on the benzodiazepine core for optimizing therapeutic outcomes.

Case Study 2: Anticancer Potential

Research conducted by Journal of Medicinal Chemistry explored the anticancer potential of similar compounds against breast cancer cell lines. The study concluded that modifications leading to increased hydrophobicity significantly enhanced cytotoxicity, suggesting a promising avenue for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, resulting in changes in cellular functions and processes.

Biological Activity

The compound 3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule belonging to the dibenzo[b,e][1,4]diazepine class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C30H27FN2O5
Molecular Weight 514.5 g/mol
IUPAC Name This compound
InChI Key CHISPNVFNFSAPF-UHFFFAOYSA-N

The presence of functional groups such as fluorophenyl and methoxyphenyl suggests the potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Antitumor Activity

Research has demonstrated that compounds within this chemical family possess anticancer properties. A study focusing on structurally related compounds highlighted their ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The compound's unique structure may enhance its affinity for specific cancer-related targets.

Neuropharmacological Effects

Dibenzo[b,e][1,4]diazepines are known for their interaction with the central nervous system (CNS). Preliminary findings suggest that this compound may exhibit anxiolytic or sedative effects by modulating neurotransmitter systems such as GABAergic pathways. These effects could be attributed to its ability to bind to benzodiazepine receptors.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Binding : Interaction with specific receptors in the CNS may lead to alterations in neurotransmitter release.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could explain its antimicrobial and anticancer activities.
  • Signal Transduction Modulation : The compound may influence signaling cascades that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A comparative study evaluated various dibenzo[b,e][1,4]diazepine derivatives against S. aureus. The results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 64 μg/mL, demonstrating significant antibacterial activity when compared to standard antibiotics .

Study 2: Antitumor Properties

In vitro assays on cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 μM. The mechanism was linked to the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Study 3: Neuropharmacological Assessment

A behavioral study assessed the anxiolytic effects of the compound in rodent models. Results indicated a significant reduction in anxiety-like behavior at doses of 5 and 10 mg/kg when compared to control groups .

Properties

Molecular Formula

C38H37FN2O4

Molecular Weight

604.7 g/mol

IUPAC Name

9-(4-fluorophenyl)-5-(4-methoxybenzoyl)-6-(4-pentoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C38H37FN2O4/c1-3-4-7-22-45-31-20-12-26(13-21-31)37-36-33(23-28(24-35(36)42)25-10-16-29(39)17-11-25)40-32-8-5-6-9-34(32)41(37)38(43)27-14-18-30(44-2)19-15-27/h5-6,8-21,28,37,40H,3-4,7,22-24H2,1-2H3

InChI Key

LAWAZZKJFXTFSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C6=CC=C(C=C6)OC

Origin of Product

United States

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